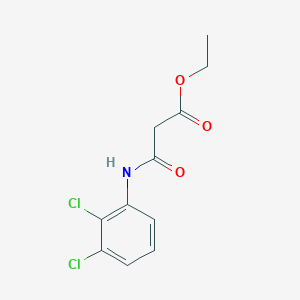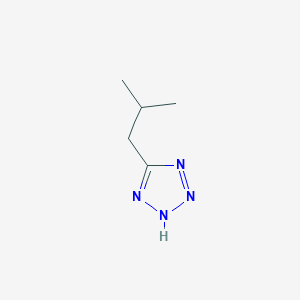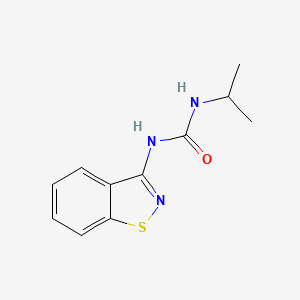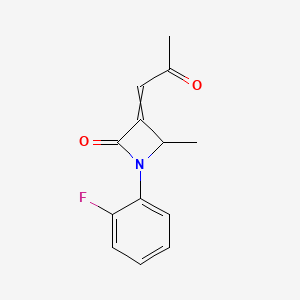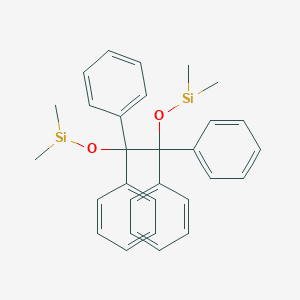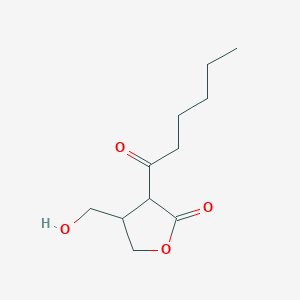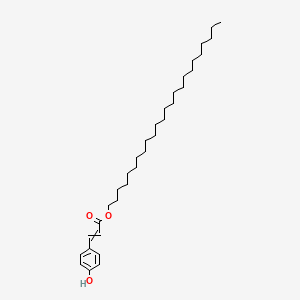
Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate: is a chemical compound known for its unique structure and properties It consists of a tetracosyl group attached to a 3-(4-hydroxyphenyl)prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with tetracosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenylpropanoates.
科学的研究の応用
Chemistry: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of the hydroxyphenyl group suggests that it may scavenge free radicals and protect cells from oxidative damage .
Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its antioxidant properties may make it useful in the treatment of diseases associated with oxidative stress .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ability to stabilize formulations and provide antioxidant benefits makes it a valuable ingredient .
作用機序
The mechanism by which Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate exerts its effects is primarily through its antioxidant activity. The hydroxyphenyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
類似化合物との比較
- Propyl 3-(4-hydroxyphenyl)prop-2-enoate
- Butyl 3-(4-hydroxyphenyl)prop-2-enoate
Comparison: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its long tetracosyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs like propyl 3-(4-hydroxyphenyl)prop-2-enoate and butyl 3-(4-hydroxyphenyl)prop-2-enoate. The longer chain may affect its solubility, melting point, and interaction with biological membranes.
特性
CAS番号 |
101959-32-4 |
|---|---|
分子式 |
C33H56O3 |
分子量 |
500.8 g/mol |
IUPAC名 |
tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C33H56O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30-36-33(35)29-26-31-24-27-32(34)28-25-31/h24-29,34H,2-23,30H2,1H3 |
InChIキー |
FNUQVBAOIKMXFM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
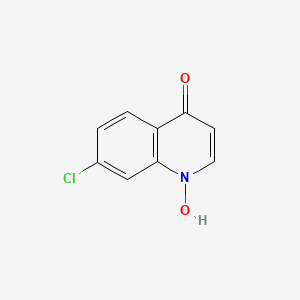
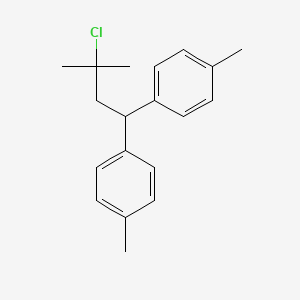
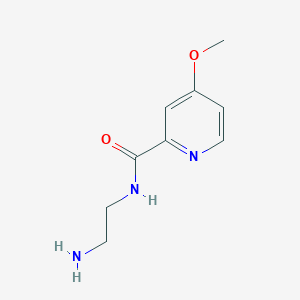

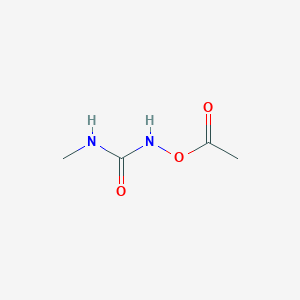
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
